molecular formula C11H8N4 B8498673 8-Phenyl[1,2,4]triazolo[4,3-a]pyrazine CAS No. 88066-96-0

8-Phenyl[1,2,4]triazolo[4,3-a]pyrazine

Cat. No. B8498673
Key on ui cas rn: 88066-96-0
M. Wt: 196.21 g/mol
InChI Key: VPNPQFLUJNSFOE-UHFFFAOYSA-N
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Patent
US04402958

Procedure details

To 10 ml. of stirred diethoxymethyl acetate at room temperature is added, in portions, 2.0 g. of 2-hydrazino-3-phenylpyrazine. The reaction mixture is stirred at room temperature and after one hour the precipitated product is collected, washed with ethanol and air dried. The crude product is recrystallized from acetonitrile to yield 1.1 g. of the product of the example as tan needles, m.p. 238°-239° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC(O[CH2:10][CH3:11])OCC)(=O)C.[NH:12]([C:14]1[C:19]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)=[N:18]C=[CH:16][N:15]=1)[NH2:13]>>[C:20]1([C:19]2[C:14]3[N:15]([CH:16]=[N:13][N:12]=3)[CH:10]=[CH:11][N:18]=2)[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(OCC)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(N)C1=NC=CN=C1C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature and after one hour the precipitated product
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is collected
WASH
Type
WASH
Details
washed with ethanol and air
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The crude product is recrystallized from acetonitrile
CUSTOM
Type
CUSTOM
Details
to yield 1.1 g

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C1(=CC=CC=C1)C=1C=2N(C=CN1)C=NN2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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